Hypoxanthine
Overview
Description
Hypoxanthine is a naturally occurring purine derivative, often found as a constituent of nucleic acids. It is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . This compound is a necessary additive in certain cell, bacterial, and parasite cultures as a substrate and nitrogen source .
Scientific Research Applications
Hypoxanthine has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various purine derivatives.
Medicine: this compound is used in the study of purine metabolism disorders and as a marker for hypoxia.
Industry: It is used in the food industry to measure the freshness of meat and as a substrate in biosensors.
Mechanism of Action
Hypoxanthine is a purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is one of the products of the action of xanthine oxidase on xanthine . More frequently in purine degradation, xanthine is formed from oxidation of this compound by xanthine oxidoreductase . This compound-guanine phosphoribosyltransferase converts this compound into IMP in nucleotide salvage .
Safety and Hazards
Hypoxanthine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing hypoxanthine involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to yield this compound . The reaction conditions are mild and suitable for industrial production.
Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation. For example, an engineered strain of Escherichia coli can be used to produce this compound efficiently. This method involves the de novo purine biosynthesis pathway and ensures high yields with minimal byproducts .
Types of Reactions:
Oxidation: this compound is oxidized by xanthine oxidoreductase to form xanthine.
Reduction: this compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Xanthine oxidoreductase is commonly used to oxidize this compound to xanthine.
Substitution: Various diazotization reagents can be used for substitution reactions.
Major Products:
Comparison with Similar Compounds
Xanthine: Like hypoxanthine, xanthine is a purine derivative involved in purine metabolism.
Guanine: Guanine is another purine derivative that can be deaminated to form xanthine.
Adenine: Adenine can undergo spontaneous deamination to form this compound.
Uniqueness of this compound: this compound is unique due to its role as an intermediate in both the de novo and salvage pathways of purine metabolism. Its ability to be converted into inosine monophosphate makes it essential for nucleotide recycling . Additionally, its presence in transfer ribonucleic acid as inosine highlights its importance in genetic coding and protein synthesis .
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045983 | |
Record name | Hypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Hypoxanthine | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.7 mg/mL | |
Record name | Hypoxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04076 | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-94-0 | |
Record name | Hypoxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |
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Record name | Hypoxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04076 | |
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Record name | hypoxanthine | |
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Record name | 6H-Purin-6-one, 1,9-dihydro- | |
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Record name | Hypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |
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Record name | Purin-6(1H)-one | |
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Record name | HYPOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |
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Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
Record name | Hypoxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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